1-Benzyl-1,7-diaza-spiro[4.5]decane dihydrochloride
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Overview
Description
1,7-Diazaspiro[4.5]decane, 1-(phenylmethyl)-, (Hydrochloride) (1:2) is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro junction connecting two nitrogen atoms within a decane ring, and a phenylmethyl group attached to one of the nitrogen atoms. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Diazaspiro[45]decane, 1-(phenylmethyl)-, (Hydrochloride) (1:2) typically involves multiple steps One common method starts with the formation of the spirocyclic core through a cyclization reactionThe final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors for cyclization and advanced purification techniques such as recrystallization and chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
1,7-Diazaspiro[4.5]decane, 1-(phenylmethyl)-, (Hydrochloride) (1:2) can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the spirocyclic core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic amines .
Scientific Research Applications
1,7-Diazaspiro[4.5]decane, 1-(phenylmethyl)-, (Hydrochloride) (1:2) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,7-Diazaspiro[4.5]decane, 1-(phenylmethyl)-, (Hydrochloride) (1:2) involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially modulating their activity. This interaction can affect various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
- 1,3,8-Triazaspiro[4.5]decane-2,4-dione hydrochloride
- 2,7-Diazaspiro[4.5]decan-1-one hydrochloride
- 6-Phenyl-1-azaspiro[4.5]decane hydrochloride
Uniqueness
1,7-Diazaspiro[4.5]decane, 1-(phenylmethyl)-, (Hydrochloride) (1:2) is unique due to its specific spirocyclic structure and the presence of a phenylmethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H24Cl2N2 |
---|---|
Molecular Weight |
303.3 g/mol |
IUPAC Name |
1-benzyl-1,9-diazaspiro[4.5]decane;dihydrochloride |
InChI |
InChI=1S/C15H22N2.2ClH/c1-2-6-14(7-3-1)12-17-11-5-9-15(17)8-4-10-16-13-15;;/h1-3,6-7,16H,4-5,8-13H2;2*1H |
InChI Key |
SPIWEEHGXZLTFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCCN2CC3=CC=CC=C3)CNC1.Cl.Cl |
Origin of Product |
United States |
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